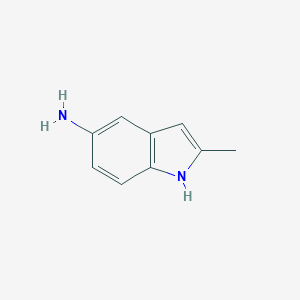

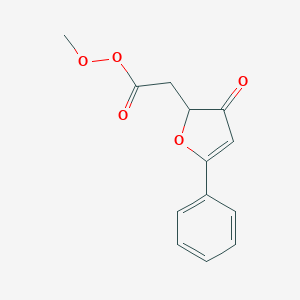

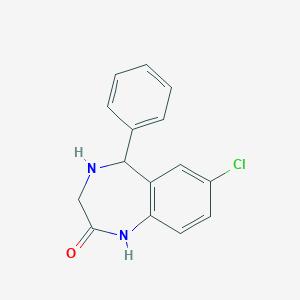

7-Chloro-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one, also known as clonazepam, is a benzodiazepine that is commonly used in the treatment of anxiety and epilepsy. Clonazepam is a potent anxiolytic, anticonvulsant, and muscle relaxant that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism Of Action

Clonazepam acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons and helps to regulate brain activity. Clonazepam binds to specific sites on the GABA-A receptor and enhances the activity of GABA, resulting in increased inhibition of neuronal activity.

Biochemical And Physiological Effects

Clonazepam has a number of biochemical and physiological effects on the body. It is a potent anxiolytic, anticonvulsant, and muscle relaxant that can help to reduce anxiety, prevent seizures, and relax muscles. Clonazepam can also cause sedation, dizziness, and impaired coordination, which can be useful in the treatment of sleep disorders.

Advantages And Limitations For Lab Experiments

Clonazepam has a number of advantages and limitations for use in laboratory experiments. Its potent anxiolytic and anticonvulsant effects make it useful for studying the role of GABA in anxiety and seizure disorders. However, its sedative and muscle relaxant effects can interfere with behavioral studies and motor function tests.

Future Directions

There are a number of future directions for research on 7-Chloro-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one. One area of interest is the development of new benzodiazepine drugs that have improved therapeutic profiles and fewer side effects. Another area of interest is the development of new drugs that target specific subtypes of the GABA-A receptor, which could lead to more targeted and effective treatments for anxiety and other disorders. Finally, there is a need for more research on the long-term effects of benzodiazepine use, particularly on cognitive function and the risk of addiction and withdrawal.

Synthesis Methods

Clonazepam is synthesized by the condensation of 2-amino-5-chlorobenzophenone with phenylacetic acid in the presence of phosphorus oxychloride and aluminum chloride. The resulting product is then reduced with lithium aluminum hydride to yield 7-Chloro-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one.

Scientific Research Applications

Clonazepam has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including anxiety disorders, panic disorder, epilepsy, and sleep disorders. Clonazepam is also being investigated for its potential use in the treatment of alcohol withdrawal syndrome, restless leg syndrome, and tardive dyskinesia.

properties

CAS RN |

1824-69-7 |

|---|---|

Product Name |

7-Chloro-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one |

Molecular Formula |

C15H13ClN2O |

Molecular Weight |

272.73 g/mol |

IUPAC Name |

7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H13ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |

InChI Key |

GYQOYYFIHYKFEO-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3 |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3 |

Other CAS RN |

1824-69-7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.